molecular formula C9H11N3 B3287074 6-Isopropylpyrazolo[1,5-a]pyrimidine CAS No. 83724-76-9

6-Isopropylpyrazolo[1,5-a]pyrimidine

Cat. No. B3287074
CAS RN: 83724-76-9
M. Wt: 161.2 g/mol
InChI Key: WJWGYDFQPFDTHB-UHFFFAOYSA-N
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Description

6-Isopropylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides . One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds .


Chemical Reactions Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine is a heteroaromatic system that admits structural variations in the periphery during ring construction and via later functionalization steps . The pyrazolo[1,5-a]pyrimidine (PP) ring is a heteroaromatic system that contains both pyrazole and pyrimidine rings .

Scientific Research Applications

Anticancer Potential and Enzymatic Inhibitory Activity

6-Isopropylpyrazolo[1,5-a]pyrimidine and its derivatives, belonging to the pyrazolo[1,5-a]pyrimidine (PP) family, have shown significant promise in medicinal chemistry, particularly in anticancer research. Their enzymatic inhibitory activity and potential for efficient drug design with the pyrazolo[1,5-a]pyrimidine core are areas of active investigation (Andres Arias-Gómez et al., 2021).

Versatility in Pharmaceutical Applications

Pyrazolopyrimidines, including 6-Isopropylpyrazolo[1,5-a]pyrimidine, are recognized for their versatility in the medical and pharmaceutical fields. Their broad biological aptitude makes them foundational for various synthetic drugs (K. Elattar & A. El‐Mekabaty, 2021).

Synthesis of New Compounds and Antimicrobial Activity

The synthesis of new compounds from 6-Isopropylpyrazolo[1,5-a]pyrimidine has been explored, with some derivatives demonstrating moderate antimicrobial activity against various microorganisms (A. Hussein, 2010).

Nonsteroidal Antiinflammatory Applications

Research into pyrazolo[1,5-a]pyrimidines has led to the development of nonsteroidal antiinflammatory drugs (NSAIDs). Some derivatives, like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, show high activity and good therapeutic indexes, even surpassing conventional drugs such as phenylbutazone and indomethacin, without ulcerogenic activity (G. Auzzi et al., 1983).

Applications in Medicinal, Pharmaceuticals, Pesticides, Dyes, and Pigments

The pyrazolo[1,5-a]pyrimidines family, including 6-Isopropylpyrazolo[1,5-a]pyrimidine, is crucial in various applications such as medicinal, pharmaceuticals, pesticides, dyes, and pigments. Their synthetic routes and applications have been significantly developed over the last decades (Amal Al‐Azmi, 2019).

Anthelmintic Activity

Some pyrazolo[1,5-a]pyrimidines show moderate anthelmintic in vitro activity against specific parasitic models like Nipposirongylus brasiliensis, expanding their potential therapeutic applications (J. Quiroga et al., 1999).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If on skin, take off immediately all contaminated clothing and rinse skin with water . If in eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

properties

IUPAC Name

6-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)8-5-10-9-3-4-11-12(9)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWGYDFQPFDTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN2C(=CC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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